molecular formula C13H9N3OS B1663143 N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide CAS No. 1017108-87-0

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B1663143
M. Wt: 255.3 g/mol
InChI Key: WYOAQOULVFOBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, also known as PBC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PBC is a heterocyclic compound that contains both pyridine and benzothiazole rings. It has a molecular weight of 269.32 g/mol and a melting point of 234-236°C.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Diuretic Activity : A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, closely related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, demonstrated promising diuretic activity in vivo for certain compounds in this series, underscoring the potential pharmaceutical applications of such compounds (Yar & Ansari, 2009).

  • Complexation and Structural Character : Research by Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, highlighting the importance of such compounds in the study of metal-ligand interactions (Kobayashi et al., 2019).

Pharmacological Potential

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial properties. This research indicates the potential of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the potential use of such compounds in treating psychiatric disorders (Norman et al., 1996).

Molecular Docking and Synthesis

  • Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking analysis with cyclooxygenase enzyme for new pyridine-4-yl derivatives, showing the relevance of such compounds in understanding enzyme interactions (Sribalan et al., 2016).

  • Synthesis and Biological Activity : Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, which was characterized and evaluated for antibacterial, antifungal, and anticancer activities, indicating the compound's diverse biological potential (Senthilkumar, Umarani, & Satheesh, 2021).

Zinc, Magnesium, and Calcium Complexation

  • Complexation by Diphosphonic Acids : A study by Matczak-Jon et al. (2010) on the complexation of zinc(II), magnesium(II), and calcium(II) by pyridin-2-yl derivatives, related to the compound , provided insights into metal-ion binding properties (Matczak-Jon et al., 2010).

properties

CAS RN

1017108-87-0

Product Name

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Molecular Formula

C13H9N3OS

Molecular Weight

255.3 g/mol

IUPAC Name

N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)

InChI Key

WYOAQOULVFOBAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2

solubility

35.6 [ug/mL]

synonyms

N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.